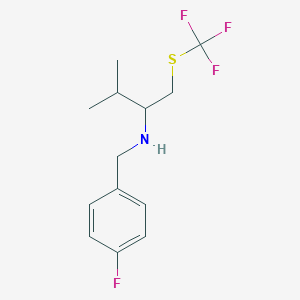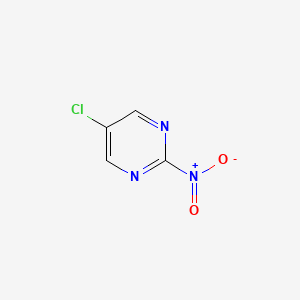
5-Chloro-2-nitropyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-nitropyrimidine is an organic compound with the molecular formula C4H2ClN3O2 It is a halogenated heterocyclic compound, characterized by the presence of a chlorine atom and a nitro group attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-nitropyrimidine typically involves the chlorination of 2-nitropyrimidine. One common method includes the reaction of 2-nitropyrimidine with thionyl chloride (SOCl2) under reflux conditions. This reaction results in the substitution of a hydrogen atom with a chlorine atom, yielding this compound .
Industrial Production Methods
Industrial production of this compound often follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The reaction is typically carried out in the presence of a solvent such as dichloromethane or chloroform to facilitate the chlorination process .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-nitropyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The chlorine atom in this compound can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group in this compound can be reduced to an amino group using reducing agents like iron powder and acetic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary and secondary amines, thiols, and alkoxides are commonly used.
Reduction: Iron powder and acetic acid are commonly used as reducing agents.
Major Products Formed
Nucleophilic Substitution: The major products are substituted pyrimidines where the chlorine atom is replaced by the nucleophile.
Reduction: The major product is 5-chloro-2-aminopyrimidine.
Scientific Research Applications
5-Chloro-2-nitropyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: This compound is used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 5-Chloro-2-nitropyrimidine primarily involves nucleophilic aromatic substitution (SNAr) reactions. The presence of the electron-withdrawing nitro group activates the pyrimidine ring towards nucleophilic attack. The chlorine atom serves as a good leaving group, facilitating the substitution reaction . The compound can interact with various molecular targets, including enzymes and receptors, depending on the functional groups introduced during substitution reactions .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-nitropyridine: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
2,4-Dichloro-5-nitropyrimidine: Contains an additional chlorine atom at the 4-position.
2-Chloro-3-nitropyridine: Similar structure but with the nitro group at the 3-position.
Uniqueness
5-Chloro-2-nitropyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct reactivity and properties.
Properties
Molecular Formula |
C4H2ClN3O2 |
|---|---|
Molecular Weight |
159.53 g/mol |
IUPAC Name |
5-chloro-2-nitropyrimidine |
InChI |
InChI=1S/C4H2ClN3O2/c5-3-1-6-4(7-2-3)8(9)10/h1-2H |
InChI Key |
DQNVPWCOTJECLU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=N1)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11758288.png)
![3-tert-butyl 2-methyl (1S,2S,5R)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,3-dicarboxylate](/img/structure/B11758295.png)
![Methyl 2-hydroxy-6-[2-(pyridin-4-yl)ethenyl]benzoate](/img/structure/B11758315.png)
![[(2-Chloro-6-fluoro-benzyl)-ethyl-amino]-acetic acid](/img/structure/B11758322.png)
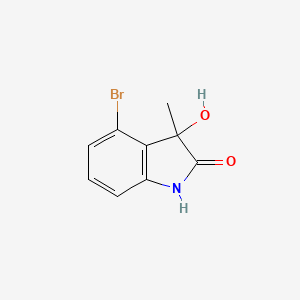
![tert-Butyl 5-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B11758327.png)
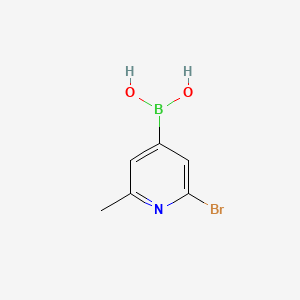
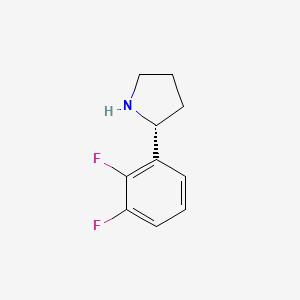
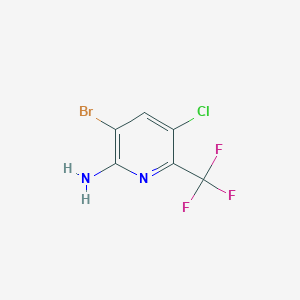
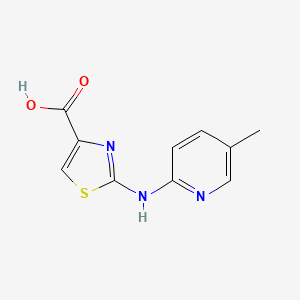

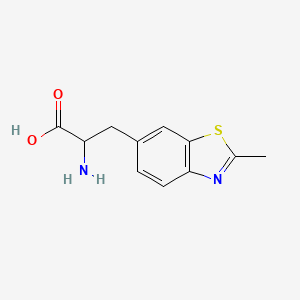
![(5R,6S)-6-Hydroxy-1-azabicyclo[3.3.1]nonan-2-one](/img/structure/B11758356.png)
